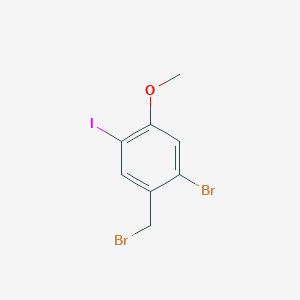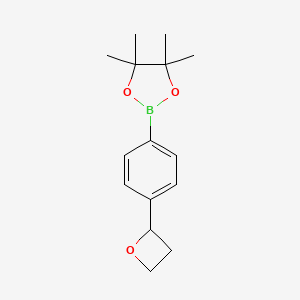![molecular formula C26H33F4N5O6S2 B13431115 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid is a complex organic compound with the molecular formula C26H33F4N5O6S2 and a molecular weight of 651.69 g/mol This compound is known for its unique structure, which includes multiple functional groups such as sulfonyl, hydrazide, and tetrafluorobutanedioic acid moieties
準備方法
The synthesis of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Key steps in the synthesis may include:
Formation of the Heptylthioethylamine Intermediate: This step involves the reaction of heptylthiol with an appropriate amine to form the heptylthioethylamine intermediate.
Coupling with 4-Aminobenzenesulfonyl Chloride: The heptylthioethylamine intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylated intermediate.
Hydrazide Formation: The sulfonylated intermediate is further reacted with hydrazine to form the hydrazide derivative.
Introduction of Tetrafluorobutanedioic Acid: Finally, the hydrazide derivative is coupled with tetrafluorobutanedioic acid under specific conditions to yield the target compound.
化学反応の分析
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
科学的研究の応用
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid has several scientific research applications:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.
Modulating Signaling Pathways: It may interact with signaling molecules, altering the activity of pathways involved in cell growth, differentiation, or apoptosis.
Inducing Cellular Stress: The compound can induce oxidative or metabolic stress in cells, leading to changes in cellular function and viability.
類似化合物との比較
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can be compared with other similar compounds, such as:
Sulfonyl Hydrazides: These compounds share the sulfonyl hydrazide functional group and may have similar reactivity and applications.
Fluorinated Acids: Compounds containing fluorinated acid moieties may exhibit similar chemical properties, such as increased stability and reactivity.
特性
分子式 |
C26H33F4N5O6S2 |
|---|---|
分子量 |
651.7 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-4-[2-[4-[[3-(2-heptylsulfanylethylcarbamoylamino)phenyl]sulfonylamino]phenyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33F4N5O6S2/c1-2-3-4-5-6-15-42-16-14-31-24(39)32-20-8-7-9-21(17-20)43(40,41)35-19-12-10-18(11-13-19)33-34-22(36)25(27,28)26(29,30)23(37)38/h7-13,17,33,35H,2-6,14-16H2,1H3,(H,34,36)(H,37,38)(H2,31,32,39) |
InChIキー |
CIZXHUNDYGYMFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSCCNC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC(=O)C(C(C(=O)O)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)



![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)






![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
